

Stereochemistry of (S)- and (R)-2-Bromopentane: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 2-Bromopentane

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Abstract

This in-depth technical guide provides a comprehensive overview of the stereochemistry of the enantiomeric pair, (S)- and (R)-**2-bromopentane**. As crucial chiral building blocks in organic synthesis, particularly in the pharmaceutical industry, a thorough understanding of their properties, synthesis, and reactions is paramount. This document details their physical and chemical characteristics, provides established experimental protocols for their stereospecific synthesis and subsequent transformations, and outlines methods for analyzing their enantiomeric purity. All quantitative data is presented in clear, tabular format for ease of comparison, and key reaction pathways and workflows are visualized using diagrams to facilitate understanding.

Introduction

2-Bromopentane is a chiral haloalkane that exists as two non-superimposable mirror images, the enantiomers (S)-**2-bromopentane** and (R)-**2-bromopentane**.^[1] The stereocenter at the second carbon atom is often critical for the biological activity and selectivity of more complex molecules derived from these precursors.^[2] Consequently, access to enantiomerically pure forms of **2-bromopentane** is of significant interest in asymmetric synthesis, particularly in the

development of new drug candidates.[2][3] This guide will delve into the core stereochemical aspects of these molecules, focusing on their synthesis, reactions, and analysis.

Physicochemical and Spectroscopic Properties

The enantiomers of **2-bromopentane** share identical physical properties, with the notable exception of their interaction with plane-polarized light (optical activity).[4] Their spectroscopic data (NMR, IR, MS) are also identical.

Table 1: Physicochemical Properties of **2-Bromopentane**

| Property | Value | Reference |
|---------------------------------------|-----------------------------------|-----------|
| Molecular Formula | C ₅ H ₁₁ Br | [4] |
| Molecular Weight | 151.04 g/mol | [4][5] |
| Boiling Point | 116-117.3 °C | [1][4][6] |
| Density | 1.208 - 1.223 g/mL at 25 °C | [1][4][6] |
| Refractive Index (n _{20/D}) | 1.441 | [6] |
| Flash Point | 20.6 °C (69 °F) | [4][7] |
| Water Solubility | Insoluble | [7][8] |

Spectroscopic Data Highlights:

- ¹H NMR: The proton on the carbon bearing the bromine atom (C2) is deshielded and typically appears in the range of 3.5-4.5 ppm.[4]
- Mass Spectrometry: The mass spectrum exhibits characteristic M⁺ and M+2 peaks of nearly equal intensity, which is indicative of a compound containing one bromine atom due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.[4] Common fragmentation patterns include the loss of the bromine atom and cleavage of the alkyl chain.[4]

Stereospecific Synthesis

The most effective method for synthesizing enantiomerically pure (S)- or (R)-**2-bromopentane** is through a stereospecific SN2 reaction starting from the corresponding chiral alcohol with the opposite configuration.^[4] This process proceeds with a clean inversion of stereochemistry.^[3]^[4]

Synthesis of (S)-2-Bromopentane from (R)-2-Pentanol

This synthesis relies on the stereospecific inversion of configuration at the chiral center of (R)-2-pentanol upon reaction with phosphorus tribromide (PBr₃).^[2]^[4]

Table 2: Comparison of Synthetic Methods for (S)-2-Bromopentane

| Method | Starting Material | Reagents | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |
|---------------------------------|--------------------|---|--------------------------|--------------------------------|----------------|
| Stereospecific Conversion (SN2) | (R)-2-Pentanol | Phosphorus tribromide (PBr ₃) | 85-95 | >99 | ^[2] |
| Enzymatic Kinetic Resolution | Racemic 2-Pentanol | Candida antarctica lipase B (CALB), Vinyl acetate | ~45 (for (S)-2-pentanol) | >99 | ^[2] |

Experimental Protocol: Synthesis of (S)-2-Bromopentane

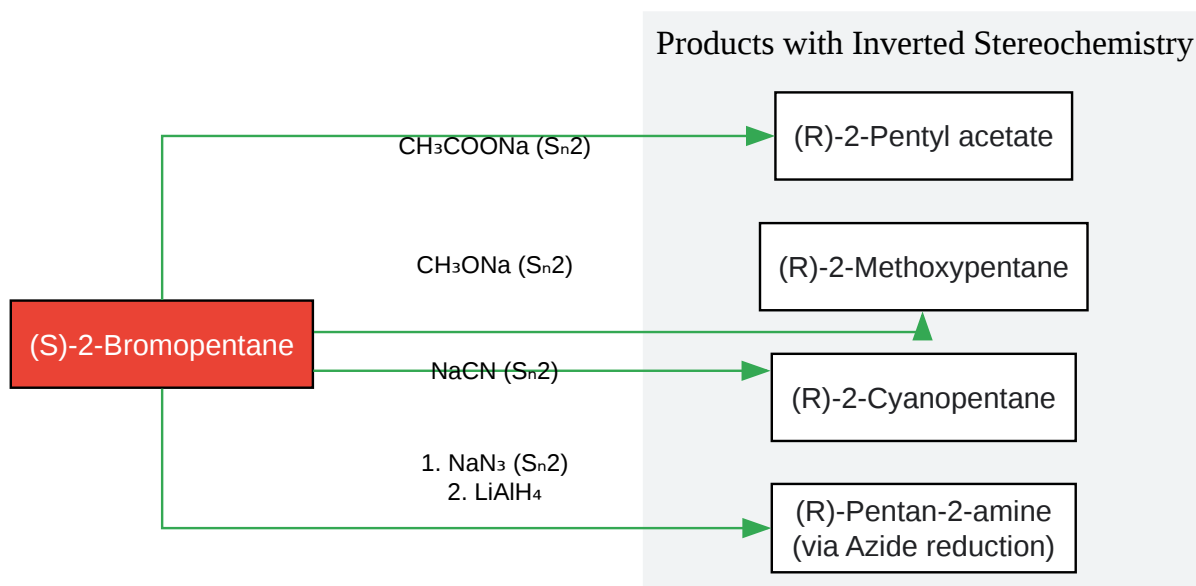
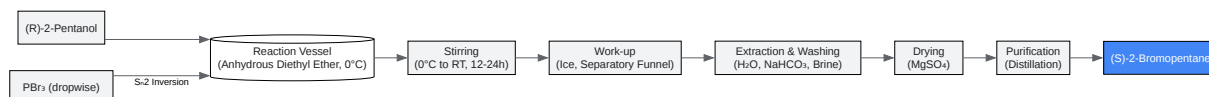
Materials:

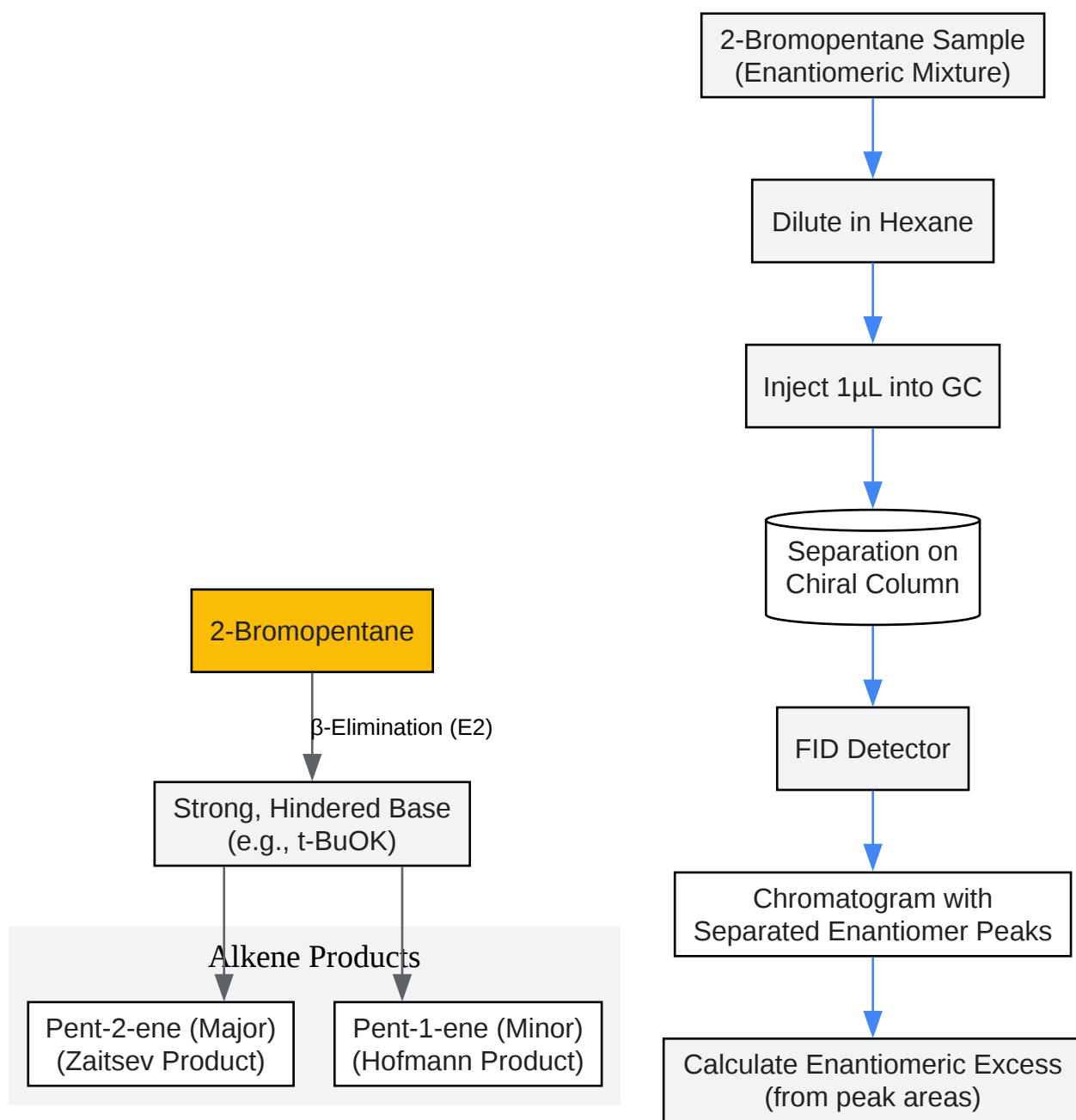
- (R)-2-Pentanol
- Phosphorus tribromide (PBr₃)
- Anhydrous diethyl ether
- Saturated sodium bicarbonate solution

- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate
- Ice bath
- Separatory funnel
- Round-bottom flask
- Distillation apparatus

Procedure:

- **Reaction Setup:** In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place (R)-2-pentanol and anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen). Cool the flask in an ice bath to 0 °C.[4]
- **Addition of PBr₃:** Slowly add phosphorus tribromide (0.33-0.40 equivalents) dropwise from the dropping funnel to the stirred solution. Maintain the reaction temperature below 10 °C.[2][4]
- **Reaction:** After the addition is complete, allow the reaction mixture to stir at 0 °C for one hour, and then let it warm to room temperature and stir for an additional 12-24 hours.[2][4]
- **Work-up:** Carefully pour the reaction mixture over crushed ice and transfer it to a separatory funnel.[2][4]
- **Extraction and Washing:** Separate the organic layer. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.[4]
- **Drying and Filtration:** Dry the organic layer over anhydrous magnesium sulfate, and then filter to remove the drying agent.[4]
- **Purification:** Remove the solvent by rotary evaporation. The crude (S)-**2-bromopentane** can be purified by fractional distillation to obtain the pure product.[2][4]





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